硫酰氯

描述

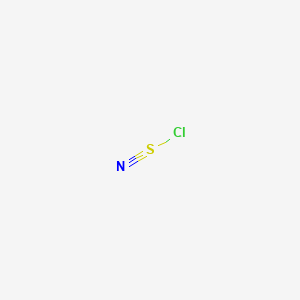

Thiazyl chloride (NSCl) is a compound that has been the subject of various studies due to its interesting structural, electronic, and vibrational properties. It is a precursor to other thiazyl compounds and has been used in the synthesis of novel molecule-based materials . The compound has been investigated both experimentally and theoretically, with high-resolution photoelectron spectra and ab initio calculations contributing to a deeper understanding of its ground and ionic states .

Synthesis Analysis

Thiazyl chloride can be synthesized through different methods. One approach involves the reaction of (NSCl)3 with AlCl3, which yields [NS][AlCl4] without the need for a solvent. This method provides a simple and high-yield synthesis route . Another synthesis route for thiazyl chloride involves the interaction of urethane, thionyl chloride, and pyridine in benzene, known as the Katz reagent . These methods demonstrate the versatility and reactivity of thiazyl chloride in forming various compounds.

Molecular Structure Analysis

The molecular structure of thiazyl chloride has been extensively studied using spectroscopic techniques and theoretical calculations. The infrared spectrum of solid films of thiazyl chloride has revealed the existence of two forms, one of which was interpreted in terms of the thiazyl cation (NS)+ . High-level ab initio calculations have been used to investigate the structural and electronic properties of thiazyl chloride, providing insights into its ground state and low-lying electronic states .

Chemical Reactions Analysis

Thiazyl chloride is reactive and can form various products when treated with different reagents. For instance, its reaction with thiadiazoles and organoselenium halides has been monitored by NMR spectroscopy, leading to the isolation and characterization of stable products . Additionally, thiazyl chloride reacts with 1,4-diketones to form compounds such as 3,4-dibenzoyl1,2,5-thiadiazole, with by-products also being formed depending on the reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazyl chloride have been deduced from spectroscopic studies and theoretical calculations. The He(I) photoelectron and low-resolution infrared spectra of thiazyl bromide, derived from thiazyl chloride, have provided information on the ionization energy and fundamental vibrations of the molecule . The ultraviolet photoelectron spectra of thiazyl chloride have revealed several ionic states and provided insights into the orbital character of the molecule .

科学研究应用

与 1,4-二酮的相互作用

- 硫酰氯与 1,4-二酮反应形成化合物,如 3,4-二苯甲酰-1,2,5-噻二唑。根据所使用的具体二酮,会形成不同的副产物 (Laaman、Meth-Cohn 和 Rees,2002)。

光谱研究

- 硫酰氯的光谱研究提供了对其电子结构和性质的见解。例如,光电子和红外光谱研究已导致开发出合成相关分子的新方法 (Allaf、Matti、Suffolk 和 Watts,1989)。

红外光谱研究

- 硫酰氯固态薄膜的红外光谱分析揭示了该分子的不同形式的存在,提供了对其物理性质的见解 (Emken、Hedberg 和 Decius,1997)。

高分辨率 FTIR 光谱

- 使用高分辨率 FTIR 光谱对硫酰氯的 ν1 谱带进行详细分析,导致了转振常数的分配,增强了对其分子行为的理解 (Robertson 和 McNaughton,2006)。

光电子光谱分析

- 已经研究了硫酰氯的紫外光电子光谱,提供了有关其离子态和轨道特征的宝贵信息 (Dekock、Shehfeh、Lloyd 和 Roberts,1976)。

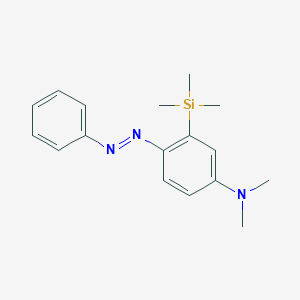

分子器件

- 硫酰氯和相关的硫酰自由基因其在分子导体、磁体和可切换材料中的潜在应用而受到研究 (Rawson、Alberola 和 Whalley,2006)。

安全和危害

作用机制

Target of Action

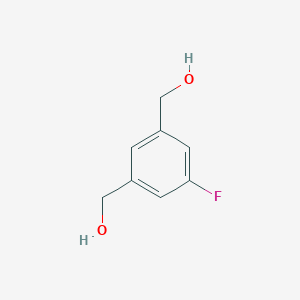

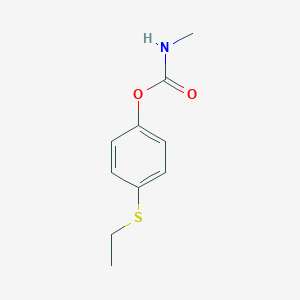

Thiazyl chloride (NSCl) is primarily used as a chlorinating reagent . It interacts with alcohols, converting them into alkyl chlorides .

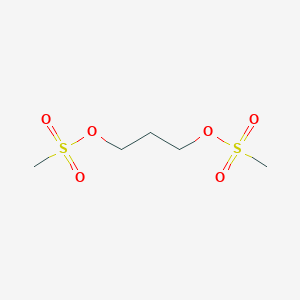

Mode of Action

The interaction of thiazyl chloride with its targets proceeds through a substitution reaction, specifically an SN2 mechanism . The first step involves the attack of the oxygen atom in the alcohol on the sulfur atom of thiazyl chloride, which results in the displacement of a chloride ion . This reaction effectively converts the alcohol into a better leaving group, facilitating further chemical reactions .

Result of Action

The primary molecular effect of thiazyl chloride’s action is the transformation of alcohols into alkyl chlorides . This conversion can enable a variety of downstream chemical reactions, potentially leading to the synthesis of a wide range of organic compounds. On a cellular level, the impact of thiazyl chloride would largely depend on the specific context and the other compounds present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of thiazyl chloride. For instance, the presence of other reactive species could potentially interfere with its intended reactions. Moreover, factors such as temperature and pH could also affect the rate and outcome of its reactions. It’s also worth noting that thiazyl chloride is a moderately volatile compound , which means its stability and reactivity could be influenced by factors related to the gaseous environment, such as pressure and humidity.

属性

IUPAC Name |

azanylidyne(chloro)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClNS/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIYFTZAHMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938043 | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17178-58-4 | |

| Record name | Thiazyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)